molecular formula C7H9N3O B13128236 4-(Ethylamino)pyrimidine-5-carbaldehyde

4-(Ethylamino)pyrimidine-5-carbaldehyde

Cat. No.: B13128236
M. Wt: 151.17 g/mol
InChI Key: PPCODUXECVJVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethylamino)pyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by an ethylamino group at position 4 and a formyl (-CHO) group at position 5 of the pyrimidine ring. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis due to its reactive aldehyde moiety and modifiable amino group. Pyrimidine-5-carbaldehydes are widely used as precursors for synthesizing fused heterocycles (e.g., pyridopyrimidines) and bioactive molecules, including kinase inhibitors .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

4-(ethylamino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C7H9N3O/c1-2-9-7-6(4-11)3-8-5-10-7/h3-5H,2H2,1H3,(H,8,9,10)

InChI Key

PPCODUXECVJVKI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=NC=C1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylamino)pyrimidine-5-carbaldehyde typically involves the functionalization of a pyrimidine core. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The subsequent substitution of the chlorine atoms with an ethylamino group can be achieved through nucleophilic aromatic substitution (SNAr) reactions . The reaction conditions often involve the use of solvents, bases, and heating sources to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(Ethylamino)pyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Ethylamino)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The ethylamino group can form hydrogen bonds and other interactions with active sites, while the aldehyde group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

The reactivity and applications of pyrimidine-5-carbaldehydes depend heavily on substituents at positions 2 and 3. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Applications/Findings
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde 2: Methylthio; 4: Ethylamino C₈H₁₂N₄OS 212.27 185040-35-1 Intermediate for kinase inhibitors
2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde 2: Chloro; 4: Ethylamino C₇H₈ClN₃O 185.61 1428761-06-1 Synthetic precursor for heterocycles
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde 2: Methylthio; 4: Amino C₆H₇N₃OS 169.20 770-31-0 Building block for hydrazone derivatives
4,6-Dichloropyrimidine-5-carbaldehyde 2,4: Chloro; 5: CHO C₅H₂Cl₂N₂O 192.99 - Precursor for thienopyrimidines
Key Observations:

Chloro at Position 2: Acts as a leaving group, facilitating Suzuki couplings or cyclization reactions . Amino vs.

Biological Activity: 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones exhibit dual ErbB-2/EGFR kinase inhibition, with IC₅₀ values in the nanomolar range . Ethylamino-substituted analogs (e.g., 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde) are prioritized in drug discovery due to improved pharmacokinetic properties over unsubstituted derivatives .

Synthetic Utility :

  • Carbaldehydes with electron-withdrawing groups (e.g., Cl at position 2) are preferred for cyclocondensation reactions to form fused heterocycles .
  • Methylthio-substituted derivatives are intermediates in synthesizing sulfone-containing pharmaceuticals via oxidation .

Thermodynamic and Spectroscopic Data

Limited thermodynamic data are available for 4-(Ethylamino)pyrimidine-5-carbaldehyde. However, analogs such as 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 771-81-3) exhibit distinct IR peaks at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch), which are critical for structural validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.